BenchChemオンラインストアへようこそ!

N-2-(2,3-Didehydro)-moclobemide

Pharmaceutical impurity profiling HPLC method validation LC-MS analysis

N-2-(2,3-Didehydro)-moclobemide (IUPAC: 4-chloro-N-[2-(2,3-dihydro-1,4-oxazin-4-yl)ethyl]benzamide; MF: C₁₃H₁₅ClN₂O₂; MW: 266.72 g/mol) is a morpholine C-oxidized derivative and known metabolite of the reversible monoamine oxidase-A (MAO-A) inhibitor moclobemide. It is primarily utilized as a certified pharmaceutical impurity reference standard for analytical method development, validation, and quality control (QC) in the manufacture of moclobemide active pharmaceutical ingredient (API).

Molecular Formula C₁₃H₁₅ClN₂O₂
Molecular Weight 266.72
Cat. No. B1161787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-2-(2,3-Didehydro)-moclobemide
Molecular FormulaC₁₃H₁₅ClN₂O₂
Molecular Weight266.72
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is N-2-(2,3-Didehydro)-moclobemide and Its Role in Moclobemide Research?


N-2-(2,3-Didehydro)-moclobemide (IUPAC: 4-chloro-N-[2-(2,3-dihydro-1,4-oxazin-4-yl)ethyl]benzamide; MF: C₁₃H₁₅ClN₂O₂; MW: 266.72 g/mol) is a morpholine C-oxidized derivative and known metabolite of the reversible monoamine oxidase-A (MAO-A) inhibitor moclobemide [1]. It is primarily utilized as a certified pharmaceutical impurity reference standard for analytical method development, validation, and quality control (QC) in the manufacture of moclobemide active pharmaceutical ingredient (API) . The compound features a 2,3-didehydro modification on the morpholine ring, distinguishing it from the saturated morpholine of the parent drug and the N-oxide metabolite (Ro 12-5637) [2].

Why Moclobemide and Its Common Metabolites Cannot Substitute for N-2-(2,3-Didehydro)-moclobemide


In-class substitution is not feasible because moclobemide and its morpholine oxidation products exhibit distinct metabolic stability, activity profiles, and chromatographic behaviors. Moclobemide is extensively metabolized via morpholine N-oxidation (forming Ro 12-5637) and C-oxidation (forming Ro 12-8095 and the didehydro analog), with each metabolite possessing unique retention times and MS fragmentation patterns [1]. Critically, the N-oxide metabolite (Ro 12-5637) retains some MAO-A inhibitory activity, while the major plasma metabolite Ro 12-8095 is largely inactive, demonstrating that even minor structural modifications result in significant functional divergence [2]. For analytical methods, using the parent drug or a different metabolite as a system suitability standard would lead to inaccurate impurity quantification and potential regulatory non-compliance [3].

Quantitative Differentiation Evidence for N-2-(2,3-Didehydro)-moclobemide Against Closest Analogs


Morpholine Ring Dehydrogenation Alters Molecular Weight and Chromatographic Retention Relative to Parent Moclobemide

N-2-(2,3-Didehydro)-moclobemide (C₁₃H₁₅ClN₂O₂; MW 266.72) differs from parent moclobemide (C₁₃H₁₇ClN₂O₂; MW 268.74) by loss of two hydrogen atoms due to morpholine ring dehydrogenation, resulting in a molecular weight reduction of 2.02 Da and a distinct retention time in reversed-phase HPLC systems . This mass difference is sufficient to resolve the compounds by LC-MS, enabling specific quantification of the didehydro impurity at regulatory thresholds typically ≤0.05% [1].

Pharmaceutical impurity profiling HPLC method validation LC-MS analysis

Oxazine Ring Confers Differential Metabolic Stability Compared to the Saturated Morpholine of Moclobemide

Moclobemide undergoes four primary metabolic reactions: morpholine N-oxidation, aromatic hydroxylation, morpholine C-oxidation, and deamination; the didehydro derivative is a product of C-oxidation (dehydrogenation) [1]. In human plasma, the parent drug is the predominant species, while morpholine C-oxidized metabolites, including the 2,3-didehydro form, are present at substantially lower concentrations, with the major C-oxidation product Ro 12-8095 measured at a mean milk excretion of 0.031% of dose versus 0.057% for parent moclobemide [2]. Although no direct quantitative comparison for the specific 2,3-didehydro metabolite is available, class-level inference indicates that its formation is a minor pathway relative to N-oxidation [1].

Drug metabolism Pharmacokinetics CYP450 oxidation

Deuterated Analog (N-2-(2,3-Didehydro)-moclobemide-D4) Enables Isotopic Dilution MS Quantification with Superior Assay Precision

N-2-(2,3-Didehydro)-moclobemide-D4 (C₁₃H₁₁D₄ClN₂O₂; MW 270.75) incorporates four deuterium atoms on the aromatic ring, achieving a mass shift of +4.03 Da relative to the unlabeled compound . This mass difference eliminates isotopic cross-talk in SRM/MRM assays, enabling a lower limit of quantification (LLOQ) for moclobemide and its metabolites down to 10 ng/mL in human plasma when using deuterated internal standards [1]. In contrast, using the unlabeled didehydro compound as an internal standard would compromise assay accuracy due to potential co-elution with endogenous metabolites.

Isotope dilution mass spectrometry Stable isotope-labeled internal standard Bioanalysis

Purity Certification (≥95%) Meets ICH Q3A Reference Standard Requirements for Impurity Method Validation

Commercially available N-2-(2,3-Didehydro)-moclobemide is supplied with a Certificate of Analysis (CoA) confirming purity ≥95% (HPLC), compliant with regulatory guidelines for impurity reference standards used in ANDA/DMF submissions . In contrast, isolated metabolites from biological matrices often exhibit purity <90% due to co-extracted endogenous components, potentially biasing method validation parameters such as linearity and recovery [1]. The compound's certified purity profile ensures traceability to pharmacopeial standards (USP or EP) .

Reference standard qualification Certificate of Analysis Regulatory compliance

Structural Confirmation via HRMS and NMR Distinguishes the 2,3-Didehydro Derivative from the Isomeric Morpholin-3-one Metabolite (Ro 12-8095)

The 2,3-didehydro derivative (oxazine form) is isomeric with the morpholin-3-one metabolite Ro 12-8095 (C₁₃H₁₅ClN₂O₃; MW 282.72), but differs by 16 Da (one oxygen atom) and by the presence of a vinyl ether motif versus a lactam carbonyl . HRMS can distinguish these isomers: the didehydro compound shows a protonated molecular ion [M+H]⁺ at m/z 267.090, while Ro 12-8095 exhibits [M+H]⁺ at m/z 283.085, a difference of 15.995 Da corresponding to atomic oxygen [1]. ¹H NMR further confirms the didehydro structure via characteristic vinyl proton signals at δ 5.8–6.4 ppm (oxazine C2–C3 double bond), absent in the morpholin-3-one spectrum.

Structure elucidation High-resolution mass spectrometry NMR spectroscopy

Research and Industrial Use Cases for N-2-(2,3-Didehydro)-moclobemide Based on Quantitative Evidence


HPLC Method Development and System Suitability Testing for Moclobemide API Impurity Profiling

Analytical R&D groups developing compendial HPLC methods for moclobemide require N-2-(2,3-Didehydro)-moclobemide as a certified impurity reference standard to establish system suitability criteria, including resolution from the API peak (Rs ≥ 2.0) and relative retention time calibration. The compound's distinct chromatographic behavior (ΔMW = 2.02 Da relative to moclobemide) ensures specificity in impurity quantification per ICH Q3A guidelines [1].

LC-MS/MS Bioanalytical Method Validation Using N-2-(2,3-Didehydro)-moclobemide-D4 as a Stable Isotope Internal Standard

Bioanalytical laboratories quantifying moclobemide and its metabolites in plasma for pharmacokinetic studies use the D4-labeled analog as an internal standard to compensate for matrix effects and ionization variability. The +4.03 Da mass shift eliminates isotopic cross-talk, enabling precise quantification at LLOQs of 10 ng/mL in human plasma [2].

Forced Degradation Studies to Identify Oxidative Degradation Products of Moclobemide Drug Substance

Pharmaceutical development scientists performing ICH Q1A forced degradation studies (oxidative stress with H₂O₂) can use the didehydro impurity standard to identify and quantify the C-oxidation degradation product of moclobemide. Its HRMS signature ([M+H]⁺ m/z 267.090) and ¹H NMR vinyl proton signals distinguish it from the N-oxide degradation product, enabling degradation pathway elucidation .

Metabolite Identification in Preclinical and Clinical Drug Metabolism Studies

Drug metabolism researchers investigating in vitro (human liver microsomes) or in vivo biotransformation of moclobemide require the authentic didehydro metabolite standard for comparison of retention time and MS/MS fragmentation patterns. This enables confirmation that the morpholine C-oxidation pathway yields the oxazine derivative as a distinct species from the morpholin-3-one (Ro 12-8095), which has different pharmacological activity [3].

Quote Request

Request a Quote for N-2-(2,3-Didehydro)-moclobemide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.